molecular formula C17H15BrN4O B6475923 6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline CAS No. 2640970-50-7

6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline

Cat. No. B6475923
CAS RN: 2640970-50-7
M. Wt: 371.2 g/mol
InChI Key: SVTPXVXFTKTVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline” is a complex organic compound. It contains a quinazoline moiety, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The compound also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N .


Molecular Structure Analysis

The molecular structure of “6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline” is likely to be complex due to the presence of multiple rings and functional groups. The compound contains a quinazoline moiety, a pyridine ring, and an azetidine ring, which is a four-membered cyclic amine .


Chemical Reactions Analysis

The chemical reactions involving “6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline” would depend on the specific conditions and reagents used. The compound contains several functional groups that could potentially undergo various chemical reactions .

Safety and Hazards

The safety and hazards associated with “6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline” would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline” could include further studies on its synthesis, properties, and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new drugs .

Mechanism of Action

Target of Action

The primary targets of 6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline are Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) . These receptors play a crucial role in the regulation of cell growth, survival, and differentiation.

Mode of Action

This compound interacts with its targets (EGFR and HER2) by inhibiting their activity . The inhibition of these receptors disrupts the signaling pathways they control, leading to a decrease in cell proliferation and an increase in programmed cell death (apoptosis).

Biochemical Pathways

The inhibition of EGFR and HER2 affects multiple downstream pathways, including the PI3K/Akt and MAPK pathways. These pathways are involved in cell survival, growth, and proliferation. By inhibiting these pathways, the compound can effectively reduce the growth and survival of cancer cells .

Pharmacokinetics

The study mentions that molecular docking and adme prediction studies were conducted , suggesting that the compound has favorable pharmacokinetic properties.

Result of Action

The compound exhibits cytotoxic efficacy against various cancer cell lines. For instance, it has shown remarkable cytotoxic efficacy against the AU-565 cell line . Moreover, it has also shown superior cytotoxicity towards the MDA-MB-231 cell line . These results suggest that the compound’s action leads to the death of cancer cells.

properties

IUPAC Name

6-bromo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O/c18-14-3-4-16-13(6-14)7-20-17(21-16)22-9-12(10-22)11-23-15-2-1-5-19-8-15/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTPXVXFTKTVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C3C=C(C=CC3=N2)Br)COC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.